molecular formula C22H22O5 B2779333 ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 500204-37-5

ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2779333
CAS No.: 500204-37-5
M. Wt: 366.413
InChI Key: KCIXCUBNWBDIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound with a molecular weight of 366.41 g/mol . This compound is notable for its unique structure, which includes a chromen-2-one moiety, a phenyl group, and an ethyl acetate ester. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 2-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-5-25-22(24)20(16-9-7-6-8-10-16)26-18-12-11-17-13(2)14(3)21(23)27-19(17)15(18)4/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIXCUBNWBDIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl phenylacetate in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as dichloromethane or acetone. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the class of chromenones. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C22H22O5
  • Molecular Weight : 366.41 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Compounds with chromenone structures often exhibit antioxidant properties and can influence cellular signaling pathways related to inflammation and apoptosis.

Antioxidant Activity

Research indicates that chromenone derivatives can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting against cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have demonstrated the anticancer potential of chromenone derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanisms include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Chromone derivatives possess notable antimicrobial properties. This compound has been evaluated for its effectiveness against a range of pathogenic bacteria and fungi. The proposed mechanisms include:

  • Disruption of Cell Membranes : Leading to increased permeability and cell lysis.
  • Inhibition of Biofilm Formation : Reducing the virulence of microbial colonies.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various chromenone derivatives on human cancer cell lines. This compound exhibited significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 12 µM .

Study 2: Antimicrobial Efficacy

Research conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that this compound showed considerable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AnticancerMCF7 (breast cancer)IC50 = 12 µM
AntibacterialStaphylococcus aureusMIC = 15 µg/mL
AntibacterialEscherichia coliMIC = 30 µg/mL

Q & A

Q. What are the established synthetic routes for ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, and what factors influence reaction efficiency?

The compound is synthesized via O-acylation reactions involving 7-hydroxy-4-phenylcoumarin derivatives and ethyl bromoacetate in the presence of a base (e.g., potassium carbonate). Solvent choice (e.g., acetone or ethanol) and reflux conditions are critical for yield optimization. Side reactions are minimized by controlling reaction time and stoichiometry . Key steps :

  • Coumarin hydroxyl activation.
  • Nucleophilic substitution with ethyl bromoacetate.
  • Purification via column chromatography.

Q. How can researchers characterize the structural integrity and purity of this compound?

X-ray crystallography (e.g., CCDC data) confirms the chromene core and substituent positions . Spectroscopic methods include:

  • NMR : 1^1H/13^{13}C NMR to verify ester and chromene protons.
  • HPLC : Purity assessment (>95% recommended for biological assays).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 354.35) validate the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

Chromene derivatives exhibit antioxidant (DPPH/ABTS radical scavenging), anti-inflammatory (COX inhibition), and anticancer (dose-dependent cytotoxicity in MCF-7 cells) activities. However, specific data for this compound requires validation via standardized assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

The compound is stable in anhydrous solvents (e.g., DMSO) at -20°C for long-term storage. Degradation occurs under prolonged UV exposure or acidic/basic conditions (>pH 9), necessitating inert atmospheres for sensitive reactions .

Q. How does the ester group influence chemical reactivity in downstream derivatization?

The ethyl acetate moiety undergoes hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/ethanol), enabling conjugation with amines or alcohols for prodrug development .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Design variables :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates.
  • Temperature : Controlled reflux (60–80°C) balances speed and side reactions. Post-synthetic purification via recrystallization (ethanol/water) or flash chromatography is recommended .

Q. How can contradictory data on substituent effects (e.g., trifluoromethyl vs. methoxy groups) be resolved?

Contradictions arise from substituent electronic effects:

  • Trifluoromethyl : Enhances lipophilicity and metabolic stability but may reduce solubility.
  • Methoxy : Improves solubility but increases susceptibility to oxidation. Resolution : Use comparative QSAR studies and substituent-swapping experiments to isolate electronic vs. steric contributions .

Q. What methodologies are suitable for studying enzyme interactions (e.g., acetylcholinesterase or kinases)?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) in real-time.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Predict binding modes using crystallographic enzyme structures (e.g., PDB IDs) .

Q. How can molecular docking be leveraged to predict biological targets for this compound?

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Prioritize enzymes with chromene-binding pockets (e.g., COX-2, PI3K).
  • Validation : Compare docking scores with experimental IC50_{50} values from kinase profiling assays .

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug design : Replace the ester with hydrolyzable groups (e.g., phosphonates).
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance solubility.
  • PK/PD studies : Monitor plasma half-life and tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.